1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole
Overview
Description
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indole moiety with an imidazo[2,1-b][1,3]thiazole ring system
Preparation Methods
The synthesis of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole ring: This can be achieved by reacting 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the imidazo[2,1-b][1,3]thiazole intermediate is treated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with the indole moiety: The final step involves coupling the imidazo[2,1-b][1,3]thiazole derivative with 2-methylindole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with aryl or vinyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its unique structural features.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity
Comparison with Similar Compounds
1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2-methyl-2,3-dihydro-1H-indole can be compared with other similar compounds:
6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde: This compound shares the imidazo[2,1-b][1,3]thiazole core but lacks the indole moiety, resulting in different biological activities and applications.
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde: Another related compound with a simpler structure, used in different synthetic and biological contexts.
6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: This compound features a carboxylic acid group, making it more suitable for certain types of chemical modifications and applications
Properties
IUPAC Name |
[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-14-12-17-6-4-5-7-20(17)26(14)22(27)21-15(2)25-13-19(24-23(25)29-21)16-8-10-18(28-3)11-9-16/h4-11,13-14H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACFSKIXNMSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.